molecular formula C8H9ClN2O B1471018 Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride CAS No. 1187932-28-0

Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride

Cat. No. B1471018
CAS RN: 1187932-28-0
M. Wt: 184.62 g/mol
InChI Key: YWPRQIXTZZVVBF-UHFFFAOYSA-N
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Description

  • Purity : 96%

Scientific Research Applications

Optical Applications in Material Science

Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride has been identified as a strategic compound for optical applications due to its tunable photophysical properties. These properties make it suitable for designing solid-state emitters, which are crucial in the development of organic light-emitting devices (OLEDs). The compound’s ability to exhibit good solid-state emission intensities makes it comparable to commercial probes like coumarin-153 and rhodamine 6G .

Bioimaging

In the field of bioimaging, this compound’s derivatives show promise due to their significant photophysical properties. They can be used as fluorescent probes for studying the dynamics of intracellular processes, providing a non-invasive means to monitor and understand biological functions at the molecular level .

Medicinal Chemistry: Antitumor Applications

The pyrazolo[1,5-a]pyridin scaffold is a part of N-heterocyclic compounds that have shown a high impact in medicinal chemistry. Its derivatives have been explored for their anticancer potential, with the possibility of leading to new designs of antitumor drugs .

Organic Synthesis

This compound serves as a functional scaffold in organic synthesis, allowing for diverse post-functionalization. It enables the creation of a wide range of structurally diverse molecules, which can be further explored for various chemical and pharmacological properties .

Chemosensors

The structural versatility of pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride allows it to be used in the development of chemosensors. These sensors can detect ions or molecules, making them valuable in environmental monitoring and diagnostics .

Photophysical Studies

The compound’s derivatives are used in photophysical studies to understand the interaction between light and matter. They are particularly useful in studying fluorescence properties and photobleaching performance, which are essential in developing new fluorescent materials .

Safety and Hazards

  • Safety Data Sheet (SDS) : Refer to the MSDS for detailed safety information .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit amp-activated protein kinase , suggesting that Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride may have a similar target.

Mode of Action

It is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

If it does indeed target amp-activated protein kinase as suggested, it could potentially affect energy homeostasis within cells .

Result of Action

Similar compounds have shown significant inhibitory activity , suggesting that Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride may have similar effects.

properties

IUPAC Name

pyrazolo[1,5-a]pyridin-2-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O.ClH/c11-6-7-5-8-3-1-2-4-10(8)9-7;/h1-5,11H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPRQIXTZZVVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187932-28-0
Record name {pyrazolo[1,5-a]pyridin-2-yl}methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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